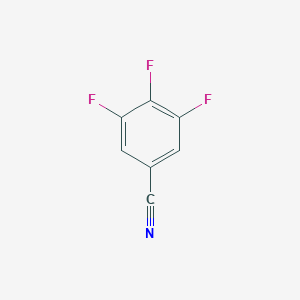

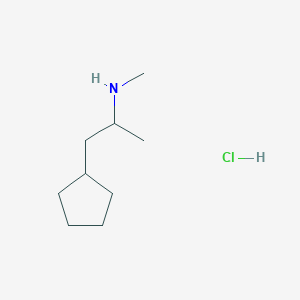

N,3,5-Trimethoxy-N-methylbenzamide

Descripción general

Descripción

N,3,5-Trimethoxy-N-methylbenzamide is a chemical compound that belongs to the class of benzamides with methoxy groups attached to the benzene ring. While the specific compound N,3,5-Trimethoxy-N-methylbenzamide is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for various biological activities and structural properties.

Synthesis Analysis

The synthesis of related N-substituted trimethoxybenzamides involves various chemical reactions and methodologies. For instance, N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized with potential memory-enhancing properties, showing acetylcholinesterase-inhibiting activity . Another study reported the synthesis of N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides, with their molecular structures determined by NMR methods . Additionally, the synthesis of 3H-labeled photoaffinity analogs of an influenza fusion inhibitor was described, involving tritiation and coupling reactions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzamide core with methoxy groups and various substituents. The structural study of tropane benzamides revealed that the pyrrolidine and piperidine rings adopt specific conformations, which are important for their biological activity . X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structures and conformations of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amide bond formation, methylation, and the introduction of various functional groups. The synthesis of N-substituted benzamides often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine . Additionally, the introduction of radioactive isotopes, such as tritium, is used to create labeled compounds for biological studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted trimethoxybenzamides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The presence of methoxy groups can affect the lipophilicity of the compounds, which in turn can influence their biological activity and pharmacokinetics .

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For example, some derivatives showed dose-dependent increases in percent retention, suggesting potential as memory enhancers . Other compounds were screened for depressant properties and anticonvulsant activity, with varying results depending on the substituents on the amide nitrogen . The antibacterial activity of some benzamides has also been investigated, with moderate activity reported for certain compounds .

Aplicaciones Científicas De Investigación

-

Metal–Organic Framework Synthesis

- Field: Chemistry

- Application: N,N-Diethyl-3-methylbenzamide (DEET) is used as a solvent in the synthesis of metal–organic frameworks (MOFs), which are generally synthesized in toxic formamide solvents .

- Method: MOFs are synthesized solvothermally in formamide solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), or more rarely in water and/or alcohols .

- Results: DEET, the most widely used insect repellent, is shown to serve this role. Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

-

Inflammation Suppression

- Field: Medicine

- Application: Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation .

- Method: RAW 264.7 macrophage cells were treated with lipopolysaccharide (LPS) to induce inflammation and pretreated with 3,3′,4,5′-TMS or 3,4′,5-TMS .

- Results: 3,3′,4,5′-TMS and 3,4′,5-TMS suppressed LPS-induced NO release and pro-inflammatory cytokines (IL-6 and TNF-α) secretions in a dose-dependent manner in RAW 264.7 cells .

Propiedades

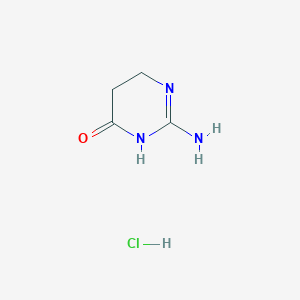

IUPAC Name |

N,3,5-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-9(14-2)7-10(6-8)15-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQFXAYXZSDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455846 | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-Trimethoxy-N-methylbenzamide | |

CAS RN |

155586-39-3 | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155586-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

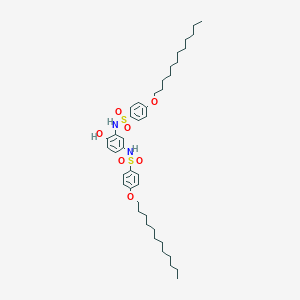

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)